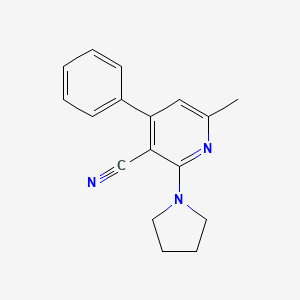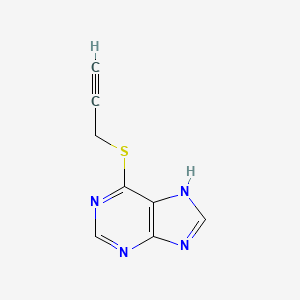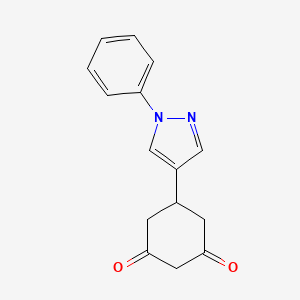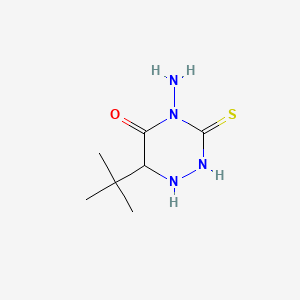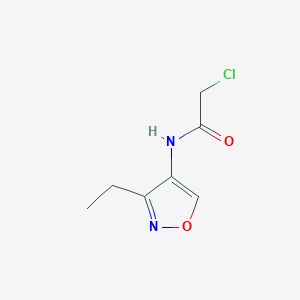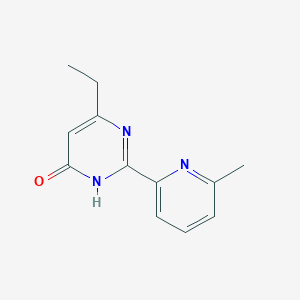
6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one is a compound belonging to the pyrimidine family Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of catalysts such as piperidine or ammonium acetate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Pyrimidine derivatives are known for their pharmacological activities, including antiviral, anticancer, and antimicrobial properties. This compound may be explored for similar therapeutic applications.
Industry: In agriculture, pyrimidine derivatives are used as fungicides and herbicides. This compound could be investigated for its potential use in crop protection.
作用机制
The mechanism of action of 6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes or receptors, disrupting normal cellular processes. The compound’s pyrimidine ring can mimic natural substrates, allowing it to bind to active sites and interfere with enzyme activity. Additionally, its pyridine moiety can enhance binding affinity and selectivity for certain targets.
相似化合物的比较
Similar Compounds
2-(6-Methylpyridin-2-yl)pyrimidin-4(1H)-one: Lacks the ethyl group, which may affect its biological activity and binding properties.
6-Ethyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one: Lacks the methyl group on the pyridine ring, which can influence its chemical reactivity and interactions.
6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one: Lacks the ethyl group on the pyrimidine ring, potentially altering its pharmacological profile.
Uniqueness
6-Ethyl-2-(6-methylpyridin-2-yl)pyrimidin-4(1H)-one is unique due to the presence of both ethyl and methyl groups, which can enhance its lipophilicity and binding interactions
属性
CAS 编号 |
112451-29-3 |
|---|---|
分子式 |
C12H13N3O |
分子量 |
215.25 g/mol |
IUPAC 名称 |
4-ethyl-2-(6-methylpyridin-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O/c1-3-9-7-11(16)15-12(14-9)10-6-4-5-8(2)13-10/h4-7H,3H2,1-2H3,(H,14,15,16) |
InChI 键 |
IIRZPEXSSCIUEV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=O)NC(=N1)C2=CC=CC(=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


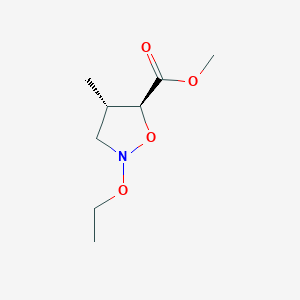
![2-Benzyl-5-methylindolo[1,2-b][2,7]naphthyridin-12(2H)-one](/img/structure/B15212482.png)
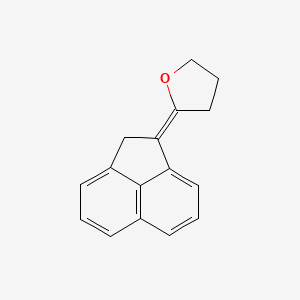
![(6R,6aS,8R,10S,10aR)-2-Hydroxy-6,6a,8,10-tetramethyl-5,6,6a,7,8,9,10,10a-octahydrobenzo[h]isoquinolin-1(2H)-one](/img/structure/B15212500.png)
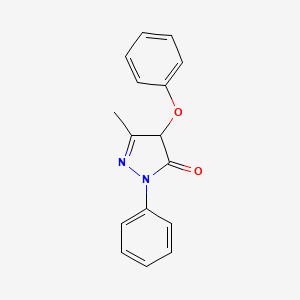
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one](/img/structure/B15212515.png)
![5-Amino-2-{[(pyrimidin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B15212517.png)
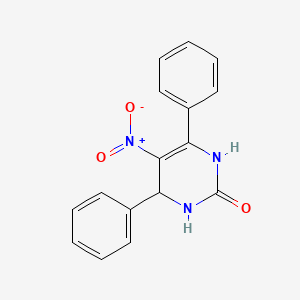
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] Acetate](/img/structure/B15212520.png)
